3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride
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Overview
Description
The compound "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related heterocyclic compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of 2-amino-4H-pyran-3-carbonitriles and 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles is described, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be performed in water without the need for a catalyst, as seen in the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Additionally, the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles is used to synthesize 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles . These methods could potentially be adapted for the synthesis of "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, as seen in the case of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid . This technique could be employed to elucidate the crystal structure of "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride", providing information on its orthorhombic space group, cell dimensions, and hydrogen bonding interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For example, 2-amino-4H-pyran-3-carbonitriles can react with chloroacetyl chloride to yield new derivatives . Similarly, 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile can undergo hydrolysis to form different diazepine, triazepine, or benzimidazole derivatives . These reactions highlight the reactivity of the amino and carbonitrile groups, which are also present in "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the nature of their substituents. For instance, the presence of hydrogen bonds in the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid suggests that similar hydrogen bonding could be expected in "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride" . Additionally, the intermolecular interactions observed in the crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile may provide insights into the solubility and stability of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
- 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride is involved in various synthetic processes, including the preparation and hydrolysis of benzodiazepine and pyrazole derivatives. These processes explore the transformation of aminoaniline into different derivatives, demonstrating the compound's versatility in chemical synthesis (Okamoto & Ueda, 1975).
Application in Catalysis and Green Chemistry
- The compound plays a role in catalyst-free reactions, particularly in water, highlighting its potential in environmentally-friendly chemical processes. This application is evident in the synthesis of novel chromene derivatives, showcasing the compound's utility in green chemistry (Kumaravel & Vasuki, 2009).
Crystal and Molecular Structure Analysis
- Investigations into the crystal and molecular structure of related carbonitrile compounds provide insights into their stabilization mechanisms. This research is crucial for understanding the compound's behavior in various environments and its potential applications in material science (Fathima et al., 2014).
Role in Photovoltaic and Electronic Applications
- Derivatives of 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride show promise in the development of organic-inorganic photodiodes. Their photovoltaic properties are being explored for potential applications in electronic devices, which can lead to advancements in renewable energy technologies (Zeyada et al., 2016).
Antimicrobial and Anti-inflammatory Activities
- Studies have been conducted on the antimicrobial and anti-inflammatory activities of compounds derived from 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride. These findings are significant for pharmaceutical research and could lead to the development of new therapeutic agents (Gadegoni & Manda, 2013).
Mechanism of Action
Target of Action
The primary target of 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride is related to the serotonergic system . This compound is structurally similar to tryptamine, a neurotransmitter that is chemically similar to serotonin . Therefore, it may interact with serotonin receptors in the brain, which play a crucial role in mood regulation, sleep, and other cognitive functions .
Mode of Action
Given its structural similarity to tryptamine, it may act as anagonist at serotonin receptors . This means it could bind to these receptors and activate them, mimicking the effects of serotonin. This could result in changes in neuronal signaling and ultimately influence various physiological processes .
Biochemical Pathways
The compound may affect the serotonergic pathways in the brain . Serotonin is a key neurotransmitter that regulates mood, appetite, sleep, and other functions. By acting on serotonin receptors, the compound could potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on its specific interactions with serotonin receptors and the subsequent changes in neuronal signaling. This could potentially lead to alterations in mood, sleep patterns, and other cognitive functions .
properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8;/h2-3,6,15H,4-5,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDMLGMGLNSZMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586207 |
Source
|
Record name | 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride | |
CAS RN |
1049737-40-7 |
Source
|
Record name | 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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